molecular formula C14H15F3N6 B12225610 N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine

N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12225610
M. Wt: 324.30 g/mol
InChI Key: JBKWMCNKRBTBSF-UHFFFAOYSA-N
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Description

N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group, a pyrazine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The pyrazine and azetidine rings are then constructed and attached to the pyrimidine core.

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

    Construction of Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving 1,2-diamines and α-haloketones.

    Formation of Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving appropriate precursors such as β-amino alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the specific functional groups involved. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its combination of a trifluoromethyl-substituted pyrimidine ring, a pyrazine ring, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H15F3N6

Molecular Weight

324.30 g/mol

IUPAC Name

N,2-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C14H15F3N6/c1-9-20-11(14(15,16)17)5-12(21-9)22(2)10-7-23(8-10)13-6-18-3-4-19-13/h3-6,10H,7-8H2,1-2H3

InChI Key

JBKWMCNKRBTBSF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C)C2CN(C2)C3=NC=CN=C3)C(F)(F)F

Origin of Product

United States

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